Dimethylvinylsilane
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Overview
Description
Dimethylvinylsilane, with the chemical formula C4H10Si , is an organic silicon compound. It is a colorless, transparent liquid with a boiling point of approximately 36-37°C and a density of 0.674 g/cm³ at 25°C . This compound is soluble in organic solvents such as alcohols, ethers, and aromatic hydrocarbons . This compound is primarily used as a silane coupling agent, crosslinking agent, and surface treatment agent .
Preparation Methods
Dimethylvinylsilane is typically prepared through a vinylation reaction. One common method involves the reaction of dichlorodimethylsilane ((CH3)2SiCl2) with lithium methyl vinyl aluminum hydride (LiAlH(CH3)CH2CH=CH2) in an anhydrous solvent like tetrahydrofuran . This reaction produces this compound along with other by-products . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high purity and yield .
Chemical Reactions Analysis
Dimethylvinylsilane undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding silanols or siloxanes.
Reduction: The compound can be reduced to form simpler silanes.
Substitution: The vinyl group can participate in substitution reactions, forming new carbon-silicon bonds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed from these reactions include silanols, siloxanes, and substituted silanes .
Scientific Research Applications
Dimethylvinylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: It is employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: It is used in the development of drug delivery systems and medical devices.
Industry: It is utilized in the production of silicone rubber, coatings, and adhesives.
Mechanism of Action
The mechanism of action of dimethylvinylsilane involves its ability to form strong chemical bonds with both organic and inorganic substrates. This is primarily due to the presence of the vinyl group, which can undergo various chemical reactions, leading to the formation of stable compounds . The molecular targets and pathways involved include the formation of siloxane bonds and the modification of surface properties of materials .
Comparison with Similar Compounds
Dimethylvinylsilane can be compared with other similar compounds such as:
Vinyltrimethoxysilane: Used as a coupling agent and in the production of silicone resins.
Vinyltriethoxysilane: Employed in the synthesis of crosslinked polymers and as a surface treatment agent.
Vinylmethyldichlorosilane: Utilized in the production of silicone rubber and resins.
What sets this compound apart is its unique combination of properties, including its low boiling point, high reactivity, and versatility in various applications .
Properties
InChI |
InChI=1S/C4H9Si/c1-4-5(2)3/h4H,1H2,2-3H3 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSBWQYHSLNOCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How is Dimethylvinylsilane used in anionic polymerization?
A1: this compound (VS) can be polymerized anionically, primarily targeting the vinyl group while leaving the silylvinyl group mostly unreacted. This characteristic makes it valuable for creating polymers with pendant silylvinyl groups. These groups can be further modified, enabling the synthesis of complex polymer architectures like block-graft copolymers. [, ]
Q2: What challenges arise during the anionic polymerization of this compound, and how can they be addressed?
A2: Anionic polymerization of this compound can be influenced by side reactions involving the silylvinyl group. Two main side reactions have been observed: proton abstraction from the silylmethyl group by the styryl living end [] and addition of the styryl living end to the silylvinyl group of another polymer chain. [] These side reactions can be mitigated by carefully selecting initiators, solvents, and controlling the polymerization time. For instance, using cumylcesium as an initiator in a diethyl ether/4,4-dimethyl-1,3-dioxane solvent mixture for a controlled duration significantly minimizes side reactions and yields well-defined polymers. []
Q3: Can you elaborate on the spectroscopic characterization of this compound?
A3: this compound has been studied using infrared and Raman spectroscopy to understand its conformational equilibrium. [] Additionally, ab initio calculations provide insights into its structural parameters and conformational stability. [, ] These techniques provide valuable information about the molecule's vibrational frequencies, bond lengths, and angles, aiding in understanding its reactivity and behavior in various chemical reactions.
Q4: How does this compound react with diruthenium tetrahydride complexes?
A4: this compound reacts with the diruthenium complex {CpRu(μ-H)}2{μ-η2:η2-HSiMe2(CHCH2)} (Cp = η5-C5Me5) through a series of Si−H and Si−C bond cleavage steps. [] This reaction is significant as it showcases the ability of this compound to engage in complex organometallic transformations, leading to the formation of novel μ-silylene complexes. These complexes often possess unique reactivity profiles and may find applications in catalytic processes.
Q5: Are there alternative organosilicon compounds with similar reactivity to this compound?
A5: While this compound offers specific reactivity profiles, alternative organosilicon compounds like allyl(chloromethyl)dimethylsilane and (chloromethyl)this compound exhibit comparable reactivity, particularly in their interaction with alkoxides. [] Investigating these alternatives could be valuable for exploring different synthetic routes or fine-tuning reaction conditions for specific applications. Additionally, researchers can modify the substituents on the silicon atom, introducing different functional groups or altering the steric environment, potentially leading to tailored reactivity and applications in diverse fields. []
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